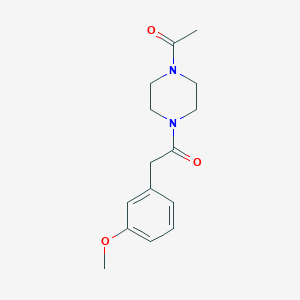
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用機序
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and molecular targets in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. Additionally, it has been shown to improve glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the major advantages of using 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its potent pharmacological activity and diverse range of potential applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
将来の方向性
There are several potential future directions for the research and development of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone. One possible direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another possible direction is to explore its mechanism of action in greater detail, with the aim of identifying new molecular targets and signaling pathways that can be modulated for therapeutic benefit. Finally, there is also potential for the development of new analogs and derivatives of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone, with improved pharmacological activity and reduced toxicity.
合成法
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction between 3-methoxyphenylacetic acid and N-acetylpiperazine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
科学的研究の応用
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-6-8-17(9-7-16)15(19)11-13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSVXVVZIWOBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)
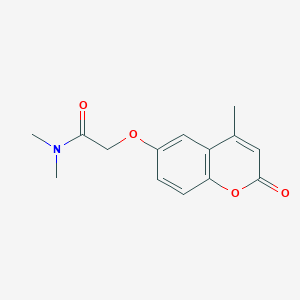
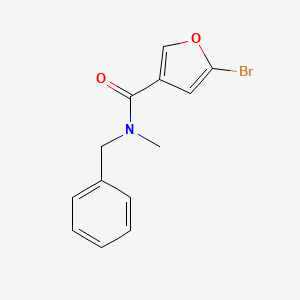
![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

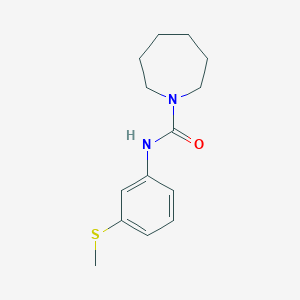
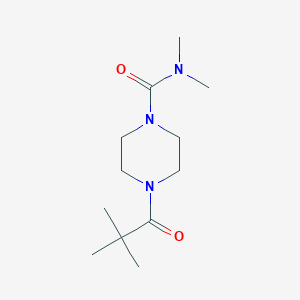
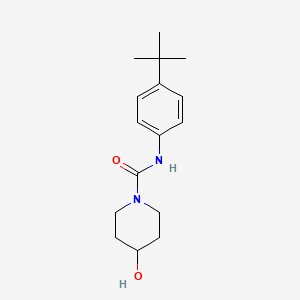
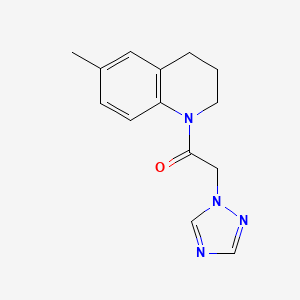
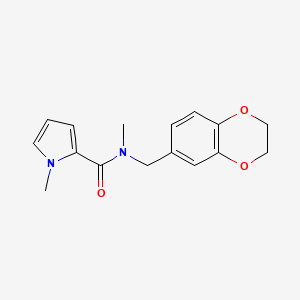

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
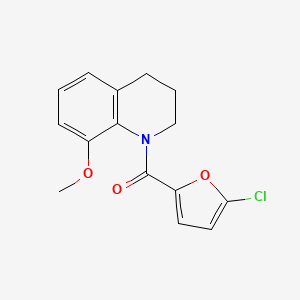
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)